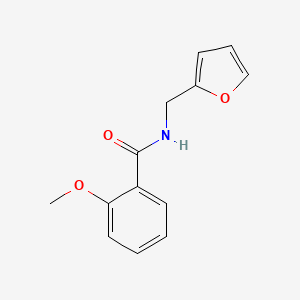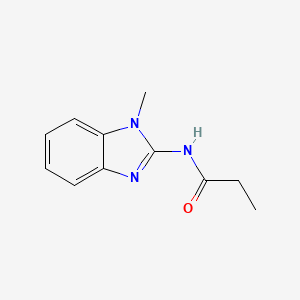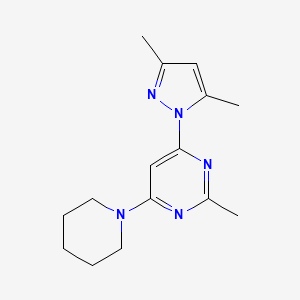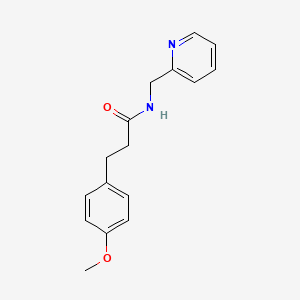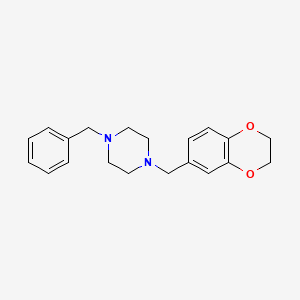
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine, also known as BDBM, is a chemical compound that belongs to the piperazine class of molecules. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
科学的研究の応用
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.
作用機序
The exact mechanism of action of 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine is not yet fully understood. However, it has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in mood regulation and reward processing. This compound has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
実験室実験の利点と制限
One of the main advantages of using 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine in lab experiments is its ability to selectively target specific neurotransmitter receptors, such as the serotonin 5-HT1A receptor. This allows researchers to investigate the specific effects of this compound on these receptors and their associated pathways. However, one of the limitations of using this compound in lab experiments is that it can be difficult to control for other factors that may affect the results, such as individual differences in genetic and environmental factors.
将来の方向性
There are several potential future directions for research on 1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine. One direction is to investigate its potential use in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine. Another direction is to investigate its potential use in the treatment of mood disorders such as depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems and associated pathways.
合成法
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of benzyl chloride with 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of benzyl bromide with 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine in the presence of a palladium catalyst.
特性
IUPAC Name |
1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-2-4-17(5-3-1)15-21-8-10-22(11-9-21)16-18-6-7-19-20(14-18)24-13-12-23-19/h1-7,14H,8-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYWEYCGFMQFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
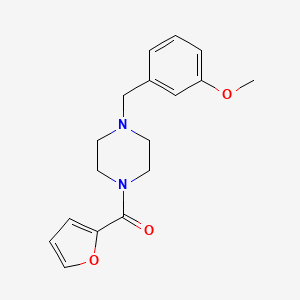
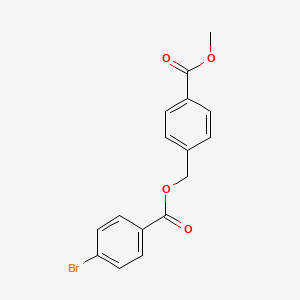
![2-(4-fluorophenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5773747.png)
![1-[3-(1-piperidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5773748.png)
![N-(3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5773756.png)
![5-[(2-fluorobenzoyl)amino]isophthalic acid](/img/structure/B5773763.png)

